5-Acetyl-4-(4-bromophenyl)-6-methyl-2-(2-naphthalen-2-yl-2-oxoethyl)sulfanyl-1,4-dihydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-4-(4-bromophenyl)-6-methyl-2-(2-naphthalen-2-yl-2-oxoethyl)sulfanyl-1,4-dihydropyridine-3-carbonitrile: is a complex organic compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their diverse pharmacological activities, particularly as calcium channel blockers. This compound features a unique structure with multiple functional groups, including an acetyl group, a bromophenyl group, a naphthyl group, and a carbonitrile group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-4-(4-bromophenyl)-6-methyl-2-(2-naphthalen-2-yl-2-oxoethyl)sulfanyl-1,4-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde, 2-naphthylacetic acid, and ethyl cyanoacetate.
Condensation Reaction: The initial step involves a condensation reaction between 4-bromobenzaldehyde and ethyl cyanoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate.
Cyclization: The intermediate undergoes cyclization with 2-naphthylacetic acid under acidic conditions to form the dihydropyridine ring.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines, and other nucleophilic reagents.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound’s potential as a calcium channel blocker makes it a candidate for studying cellular processes involving calcium ion regulation.
Medicine
The pharmacological properties of dihydropyridines, including this compound, are of interest in the development of new therapeutic agents for cardiovascular diseases, such as hypertension and angina.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Acetyl-4-(4-bromophenyl)-6-methyl-2-(2-naphthalen-2-yl-2-oxoethyl)sulfanyl-1,4-dihydropyridine-3-carbonitrile involves its interaction with calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to a decrease in cellular calcium levels. This action can result in vasodilation and reduced blood pressure, making it useful in the treatment of cardiovascular conditions.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension.
Amlodipine: A widely used dihydropyridine with a longer duration of action compared to nifedipine.
Felodipine: Known for its high vascular selectivity and use in treating hypertension.
Uniqueness
The uniqueness of 5-Acetyl-4-(4-bromophenyl)-6-methyl-2-(2-naphthalen-2-yl-2-oxoethyl)sulfanyl-1,4-dihydropyridine-3-carbonitrile lies in its complex structure, which allows for diverse chemical modifications and potential applications in various fields. Its combination of functional groups provides opportunities for exploring new pharmacological activities and chemical reactions.
Properties
IUPAC Name |
5-acetyl-4-(4-bromophenyl)-6-methyl-2-(2-naphthalen-2-yl-2-oxoethyl)sulfanyl-1,4-dihydropyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21BrN2O2S/c1-16-25(17(2)31)26(19-9-11-22(28)12-10-19)23(14-29)27(30-16)33-15-24(32)21-8-7-18-5-3-4-6-20(18)13-21/h3-13,26,30H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRURASRQLJSKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)C2=CC3=CC=CC=C3C=C2)C#N)C4=CC=C(C=C4)Br)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.